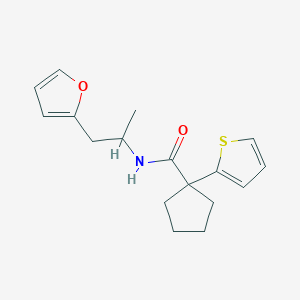
N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide core with furan and thiophene substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclopentanecarboxamide Core: This step involves the cyclization of a suitable precursor, such as a cyclopentanone derivative, with an amine to form the cyclopentanecarboxamide core.
Introduction of the Furan and Thiophene Substituents: The furan and thiophene rings are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures to ensure regioselectivity.
Final Coupling Step: The final step involves coupling the furan and thiophene-substituted intermediates with the cyclopentanecarboxamide core. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: The compound can be reduced at various sites, including the carbonyl group of the carboxamide, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in nucleophilic or electrophilic substitution reactions. For example, halogenation can be achieved using halogens (e.g., Br2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Br2, Cl2, AlCl3 (as a catalyst)
Major Products
Oxidation: Oxidized derivatives of furan and thiophene rings.
Reduction: Reduced forms of the carboxamide group.
Substitution: Halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential bioactivity. The presence of furan and thiophene rings suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The structural features of the compound suggest it might exhibit activity against certain biological targets, potentially leading to the development of new therapeutic agents.
Industry
In industrial applications, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings known for their conductive and light-absorbing characteristics.
Mécanisme D'action
The mechanism by which N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets within proteins, while the carboxamide group could form hydrogen bonds with amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- N-(1-(furan-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- N-(1-(furan-2-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Uniqueness
N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its reactivity and interaction with other molecules. The propan-2-yl group provides additional steric hindrance, potentially affecting the compound’s binding affinity and selectivity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13(12-14-6-4-10-20-14)18-16(19)17(8-2-3-9-17)15-7-5-11-21-15/h4-7,10-11,13H,2-3,8-9,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXODKAYTOBYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2674792.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2674793.png)
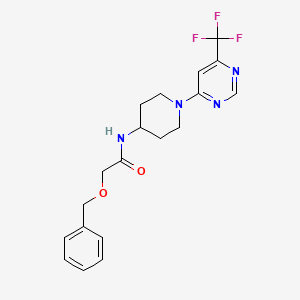
![1-[4-(benzenesulfonyl)piperidin-1-yl]-2-{[1,1'-biphenyl]-4-yloxy}ethan-1-one](/img/structure/B2674796.png)
![2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2674798.png)
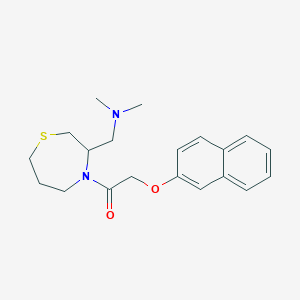
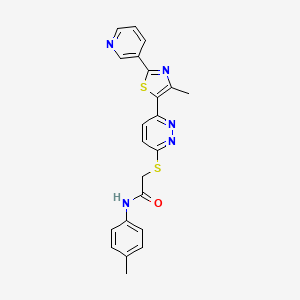
![1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2674807.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2674809.png)
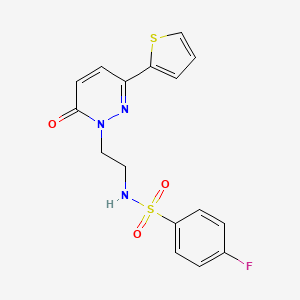
![2-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline](/img/structure/B2674811.png)
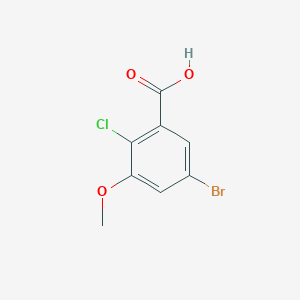
![4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2674814.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide](/img/structure/B2674815.png)
